7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as acidity or basicity, reactivity, and stability.Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This would involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.
properties
IUPAC Name |
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-15-7-9-16(10-8-15)18-13-26-20-19(18)22-14-23(21(20)24)11-12-25-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYZYQSIULAJFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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